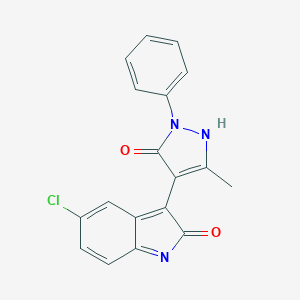![molecular formula C18H14ClFN2O3S B307778 (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307778.png)
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound with potential pharmaceutical applications. It has been the subject of scientific research due to its unique chemical structure and potential therapeutic effects.
作用機序
The mechanism of action of (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition may lead to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, the compound has been shown to have antimicrobial activity by disrupting bacterial cell membranes and inhibiting fungal cell wall synthesis.
実験室実験の利点と制限
One advantage of using (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potential as a therapeutic agent for cancer and infectious diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research related to (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action, particularly its interaction with topoisomerase II and other potential targets. Another direction is to explore its potential as a combination therapy with other anticancer agents. Additionally, research can be conducted to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, studies can be conducted to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound with potential pharmaceutical applications. Its unique chemical structure and potential therapeutic effects make it a promising candidate for further research. While there is still much to be understood about its mechanism of action and optimal therapeutic potential, research in this area may lead to the development of new and effective treatments for cancer and infectious diseases.
合成法
The synthesis method for (5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with 4-fluoroaniline and thiosemicarbazide in the presence of acetic acid. The resulting product is then purified through recrystallization using ethanol and water.
科学的研究の応用
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been studied for its potential pharmaceutical applications, particularly in the field of cancer treatment. It has been shown to have cytotoxic effects on cancer cell lines such as MCF-7 and HepG2. Additionally, it has been found to have antimicrobial activity against various strains of bacteria and fungi.
特性
製品名 |
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
|---|---|
分子式 |
C18H14ClFN2O3S |
分子量 |
392.8 g/mol |
IUPAC名 |
(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14ClFN2O3S/c1-24-14-9-11(19)7-10(16(14)25-2)8-15-17(23)22-18(26-15)21-13-5-3-12(20)4-6-13/h3-9H,1-2H3,(H,21,22,23)/b15-8- |
InChIキー |
KZVLRQSSUOICIS-NVNXTCNLSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl |
SMILES |
COC1=C(C(=CC(=C1)Cl)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Ethylthio)-6-(3-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307695.png)

![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307699.png)
![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)

![[6-(4-bromophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307711.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl acetate](/img/structure/B307713.png)
![3-(Ethylsulfanyl)-6-(5-{4-nitrophenyl}-2-furyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307714.png)
![3-(Allylsulfanyl)-10-bromo-6-{2-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307717.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B307718.png)